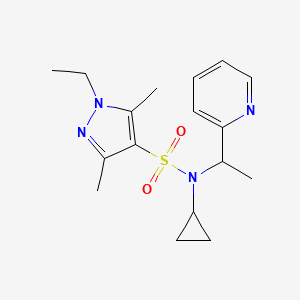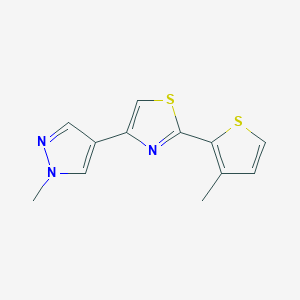
N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide, also known as CP-544326, is a small molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), an important second messenger in many cellular signaling pathways. Inhibition of PDE4 by CP-544326 leads to increased levels of cAMP, which can have a variety of biochemical and physiological effects.
Mecanismo De Acción
N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide works by inhibiting the enzyme phosphodiesterase 4 (PDE4), which is responsible for breaking down cyclic adenosine monophosphate (cAMP). Increased levels of cAMP can have a variety of biochemical and physiological effects, including decreased inflammation, improved lung function, and improved neuronal function. N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide is a selective inhibitor of PDE4, meaning that it targets only this specific enzyme and not others in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide are primarily due to its inhibition of PDE4 and subsequent increase in cAMP levels. Increased cAMP levels can lead to decreased inflammation, improved lung function, and improved neuronal function. In animal models, N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide has been shown to decrease airway hyperresponsiveness, improve lung function, and decrease neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide in lab experiments is its selectivity for PDE4. This allows researchers to specifically target this enzyme and study its effects on cAMP levels and downstream signaling pathways. However, one limitation of N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide is its relatively low potency compared to other PDE4 inhibitors. This may require higher concentrations of the compound to be used in experiments, which could lead to non-specific effects.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide. One area of interest is in the development of more potent PDE4 inhibitors that can be used in lower concentrations. Another area of research is in the potential use of N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the effects of N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide on other signaling pathways and cellular processes should be further investigated to fully understand its potential therapeutic applications.
Métodos De Síntesis
N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide can be synthesized using a multi-step process that involves the coupling of several different chemical compounds. The first step involves the reaction of 3,5-dimethylpyrazole with ethyl bromoacetate to form ethyl 3,5-dimethylpyrazole-4-acetate. This compound is then reacted with sodium hydride and 1-bromo-2-(2-pyridyl)ethane to form N-(1-pyridin-2-ylethyl)-3,5-dimethylpyrazole-4-carboxamide. Finally, this compound is reacted with cyclopropylamine and sulfonyl chloride to form the final product, N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has been in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Inhibition of PDE4 by N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide can lead to decreased inflammation and improved lung function in animal models of these diseases. N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Increased levels of cAMP can lead to improved neuronal function and decreased neuroinflammation, which may be beneficial in these diseases.
Propiedades
IUPAC Name |
N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-5-20-14(4)17(12(2)19-20)24(22,23)21(15-9-10-15)13(3)16-8-6-7-11-18-16/h6-8,11,13,15H,5,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHLEBSEMNDQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N(C2CC2)C(C)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-ethyl-3,5-dimethyl-N-(1-pyridin-2-ylethyl)pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)


![N-(4-methoxyphenyl)-5-[(5-methyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7592838.png)

![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)

![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)
![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B7592866.png)
![N,3-dimethyl-N-(2,2,3,3,3-pentafluoropropyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7592887.png)
![1-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7592889.png)
![N-[(2S)-1-(2-azaspiro[5.5]undec-9-en-2-yl)-3-methyl-1-oxobutan-2-yl]-2-methoxyacetamide](/img/structure/B7592894.png)